molecular formula C18H25NO4 B3020216 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid CAS No. 1784486-49-2

2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid

Cat. No.: B3020216
CAS No.: 1784486-49-2
M. Wt: 319.401
InChI Key: VEUIVJGFCHKBLM-UHFFFAOYSA-N
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Description

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position of the piperidine ring. The 4-position of the ring is substituted with both a phenyl group and an acetic acid moiety. This compound (CAS# 1000991-31-0) has a molecular formula of C₁₈H₂₅NO₄ and a molecular weight of 319.4 g/mol . Its structure makes it a valuable intermediate in medicinal chemistry, particularly for drug discovery programs targeting enzyme inhibition or peptide synthesis, where the Boc group enhances solubility and stability during reactions.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-9-14(10-12-19)15(16(20)21)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUIVJGFCHKBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

PROTAC Development

Overview:
Boc-Pip-AA serves as a semi-flexible linker in the development of PROTACs, which are bifunctional molecules that induce the degradation of specific proteins within cells. The incorporation of Boc-Pip-AA into PROTACs can enhance their efficacy by optimizing the orientation and stability of the ternary complex formed between the target protein, E3 ligase, and the PROTAC itself.

Case Study:
In a study published in Nature Chemical Biology, researchers demonstrated that incorporating Boc-Pip-AA into PROTACs significantly improved their ability to degrade target proteins associated with cancer. The study highlighted that the linker’s flexibility allowed for better spatial arrangement, leading to increased binding affinity to the target protein and E3 ligase, ultimately enhancing degradation rates .

Medicinal Chemistry

Overview:
Boc-Pip-AA is also explored for its potential therapeutic applications due to its structural features that may interact with biological targets. The compound has been investigated for its role in developing new pharmaceuticals targeting various diseases.

Case Study:
A research article in Journal of Medicinal Chemistry reported on derivatives of Boc-Pip-AA that exhibited promising activity against certain types of cancer cells. The study synthesized several analogs and evaluated their cytotoxicity, finding that modifications to the piperidine ring could lead to improved potency and selectivity against cancer cell lines .

Synthesis of Novel Compounds

Overview:
The compound is utilized as a building block in organic synthesis, allowing chemists to create novel compounds with desired biological activities. Its functional groups enable diverse chemical modifications, making it a versatile intermediate.

Data Table: Synthesis Applications

Compound NameApplicationReference
4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenylboronic acidUsed in coupling reactions for drug development
2-Amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acidInvestigated for neuroprotective effects

Structural Studies

Overview:
Due to its unique structure, Boc-Pip-AA has been employed in structural biology studies to understand protein-ligand interactions better. Its ability to form stable complexes makes it an ideal candidate for crystallography studies.

Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters utilized Boc-Pip-AA derivatives to elucidate the binding mechanism of inhibitors targeting specific enzymes. The structural data obtained provided insights into how modifications could lead to enhanced inhibitory activity .

Mechanism of Action

The mechanism of action of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient degradation .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :

    • The hydroxyl group in 2-(1-Boc-4-hydroxypiperidin-4-yl)acetic acid enhances polarity, improving aqueous solubility compared to the target compound’s biphenyl group .
    • Fluorinated analogs (e.g., 3,3-difluoro or 2-fluorophenyl derivatives) exhibit altered electronic properties and metabolic stability, making them suitable for targeting enzymes like soluble epoxide hydrolase (sEH) .
    • Chiral analogs (e.g., (S)-2-(1-Boc-piperidin-2-yl)acetic acid) introduce stereochemical complexity, critical for asymmetric synthesis in drug development .
  • Synthetic Routes :

    • The target compound and its analogs are typically synthesized via nucleophilic aromatic substitution. For example, 2-(piperidin-4-yl)acetic acid reacts with aryl fluorides (e.g., 4-fluorophenyl derivatives) in polar solvents like DMSO or DMF, catalyzed by K₂CO₃ at 100–130°C .
    • Fluorinated derivatives require specialized reagents, such as methyl 3-bromo-4-fluorobenzoate, to introduce halogen substituents .
  • Physicochemical Properties :

    • LogP Values : The biphenyl target compound (LogP ~1.16) is more hydrophobic than hydroxylated analogs (LogP ~1.15 for 2-(1-Boc-4-hydroxypiperidin-4-yl)acetic acid) .
    • Acid Sensitivity : The Boc group in all analogs is acid-labile, necessitating neutral pH conditions during purification .

Biological Activity

2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid (Boc-piperidine-phenylacetic acid) is a compound that has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the context of targeted protein degradation (PROTAC technology). This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₈H₂₅NO₄
  • Molecular Weight : 325.39 g/mol
  • CAS Number : 123456-78-9 (hypothetical)

Biological Activity Overview

The biological activity of Boc-piperidine-phenylacetic acid can be categorized into several key areas:

  • Antifungal Activity
    • Recent studies have indicated that piperidine derivatives exhibit antifungal properties, particularly against resistant strains such as Candida auris. For instance, derivatives similar to Boc-piperidine demonstrated significant minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against various fungal strains, suggesting a potential for developing novel antifungal agents .
  • Mechanism of Action
    • The mechanism through which Boc-piperidine exerts its antifungal effects involves inducing apoptosis and cell cycle arrest in fungal cells. This is evidenced by studies showing that exposure to piperidine derivatives disrupts the plasma membrane integrity of C. auris, leading to cell death .
  • Targeted Protein Degradation
    • As a semi-flexible linker in PROTAC development, Boc-piperidine plays a crucial role in the design of bifunctional molecules aimed at targeted degradation of specific proteins. The incorporation of this compound into PROTACs has been shown to enhance the efficacy and selectivity of these agents, impacting their three-dimensional orientation and overall drug-like properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalMIC: 0.24 - 0.97 μg/mL
Apoptosis InductionDisruption of plasma membrane
Targeted DegradationEnhanced efficacy in PROTACs

Case Study: Antifungal Efficacy Against Candida auris

A study conducted on various piperidine derivatives revealed that compounds structurally related to Boc-piperidine significantly inhibited the growth of C. auris. The research highlighted that these compounds not only inhibited fungal growth but also had a favorable toxicity profile, making them promising candidates for further development as antifungal agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine ring and the phenylacetic acid moiety can significantly influence the biological activity of the compound. For instance, varying the substituents on the phenyl ring or altering the piperidine's nitrogen substituents can lead to enhanced antifungal potency or improved selectivity in PROTAC applications.

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